4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dichlorobenzyl)benzamide
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Overview
Description
4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N-[(2,4-DICHLOROPHENYL)METHYL]BENZAMIDE is a complex organic compound characterized by the presence of chlorophenyl and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N-[(2,4-DICHLOROPHENYL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorobenzenethiol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.
Coupling with Benzamide Derivative: The intermediate is then coupled with a benzamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N-[(2,4-DICHLOROPHENYL)METHYL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl groups.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl rings.
Scientific Research Applications
4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N-[(2,4-DICHLOROPHENYL)METHYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N-[(2,4-DICHLOROPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl Sulfanyl Derivatives: Compounds with similar sulfanyl groups but different substituents on the phenyl rings.
Dichlorophenyl Benzamides: Compounds with similar benzamide structures but different substituents on the phenyl rings.
Uniqueness
4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N-[(2,4-DICHLOROPHENYL)METHYL]BENZAMIDE is unique due to the specific combination of chlorophenyl and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16Cl3NOS |
---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-[(2,4-dichlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C21H16Cl3NOS/c22-17-7-9-19(10-8-17)27-13-14-1-3-15(4-2-14)21(26)25-12-16-5-6-18(23)11-20(16)24/h1-11H,12-13H2,(H,25,26) |
InChI Key |
DTROBPOZGTZCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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